5-Bromo-1-(triisopropylsilyl)-1H-indole
Overview
Description
5-Bromo-1-(triisopropylsilyl)-1H-indole is a halogenated indole derivative Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole typically involves the bromination of 1-(triisopropylsilyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(triisopropylsilyl)-1H-indole depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its indole core and the reactive bromine atom. The triisopropylsilyl group can influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-Bromo-1-(triisopropylsilyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the triisopropylsilyl group enhances its stability and solubility, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(5-bromoindol-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-10-9-15-11-16(18)7-8-17(15)19/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNJTVRBGMQSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383297 | |
Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-66-9 | |
Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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